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Compound of Interest

Compound Name: 1-Methylpiperazine

Cat. No.: B117243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
methylpiperazine (CAS No: 109-01-3), a crucial building block in organic synthesis and

pharmaceutical development. The following sections detail its characteristic signatures in

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), offering a valuable resource for identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview
1-Methylpiperazine (C₅H₁₂N₂) is a cyclic diamine with a molecular weight of 100.16 g/mol . Its

structure consists of a piperazine ring with a methyl group attached to one of the nitrogen

atoms. This seemingly simple structure gives rise to a distinct and interpretable set of spectral

data, which is fundamental for its unambiguous identification.

The relationship between the molecular structure and the analytical techniques discussed

herein is visualized below.
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Figure 1. Spectroscopic Analysis of 1-Methylpiperazine
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Figure 1. Spectroscopic Analysis of 1-Methylpiperazine

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and IR Spectroscopy for 1-methylpiperazine.

¹H NMR Spectral Data
Solvent: CDCl₃

Frequency: 90 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.88 Multiplet 4H
H-3, H-5 (Axial &

Equatorial)

~2.37 Multiplet 4H
H-2, H-6 (Axial &

Equatorial)

~2.26 Singlet 3H N-CH₃

~1.72 Singlet (broad) 1H N-H

¹³C NMR Spectral Data
Solvent: CDCl₃

Frequency: 22.5 MHz

Chemical Shift (δ) ppm Assignment

55.2 C-2, C-6

46.8 C-3, C-5

46.1 N-CH₃

Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)

Molecular Ion (M⁺): m/z 100
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m/z Relative Intensity (%) Proposed Fragment

100 58.8 [C₅H₁₂N₂]⁺ (Molecular Ion)

58 100.0 [C₃H₈N]⁺

43 58.4 [C₂H₅N]⁺

56 26.2 [C₃H₆N]⁺

44 21.0 [C₂H₆N]⁺

IR Spectral Data
Sample Phase: Gas

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Weak N-H Stretch

2940 - 2970 Strong
Asymmetric C-H Stretch (CH₂,

CH₃)

2800 - 2850 Strong
Symmetric C-H Stretch (CH₂,

CH₃)

~1450 Medium CH₂ Scissoring

~1290 Medium C-N Stretch

~1150 Medium C-N Stretch

~1010 Medium C-C Stretch

Experimental Protocols
The data presented were obtained using standard analytical techniques. The general

methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 1-methylpiperazine is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), to a concentration of approximately 5-20 mg/0.6 mL for ¹H NMR and 20-50 mg/0.6 mL

for ¹³C NMR.[1] The solution is filtered into a 5 mm NMR tube. The spectrum is acquired on an

NMR spectrometer, locking on the deuterium signal of the solvent. Shimming is performed to

optimize the magnetic field homogeneity. For ¹³C NMR, proton decoupling is typically employed

to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample like 1-methylpiperazine, the IR spectrum can be obtained using the

Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed onto the

ATR crystal (e.g., diamond). The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum. Alternatively, a thin film of the liquid can be placed

between two salt plates (e.g., NaCl or KBr) for analysis by transmission.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
1-Methylpiperazine is a volatile liquid, making it well-suited for GC-MS analysis. A dilute

solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is

prepared. A small volume (typically 1 µL) is injected into the GC, where it is vaporized. The

sample travels through a capillary column (e.g., a (50%-Phenyl)-methylpolysiloxane phase)

carried by an inert gas (e.g., helium).[3] The components are separated based on their boiling

points and interactions with the column's stationary phase. As each component elutes from the

column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented

by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge

ratio (m/z) by a mass analyzer and detected.[3]

The general workflow for the spectral analysis of a chemical sample is depicted in the following

diagram.
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Figure 2. General Experimental Workflow for Spectral Analysis

Sample Receipt
(1-Methylpiperazine)

Sample Preparation
(e.g., Dissolution, Dilution)

NMR Data Acquisition IR Data Acquisition MS Data Acquisition

NMR Data Processing
(Fourier Transform, Phasing)

IR Data Processing
(Background Subtraction)

MS Data Processing
(Library Search)

Data Interpretation
& Structural Elucidation

Reporting

Click to download full resolution via product page

Figure 2. General Experimental Workflow for Spectral Analysis
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Conclusion
The spectral data provided in this guide serve as a reliable reference for the identification and

characterization of 1-methylpiperazine. The distinct patterns in its NMR, IR, and Mass

spectra, when analyzed in conjunction, allow for confident structural confirmation. The outlined

experimental protocols provide a foundation for reproducible and accurate analysis in a

research or quality control setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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